1,3,6,8-Tetrachloro-2,7-naphthyridine

Vue d'ensemble

Description

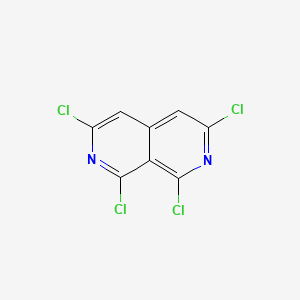

1,3,6,8-Tetrachloro-2,7-naphthyridine is a chemical compound with the molecular formula C8H2Cl4N2 and a molecular weight of 267.931 g/mol . This compound belongs to the class of naphthyridines, which are heterocyclic aromatic compounds containing a fused ring system of two pyridine rings. The presence of four chlorine atoms in the 1, 3, 6, and 8 positions makes this compound highly reactive and useful in various chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,8-tetrachloro-2,7-naphthyridine typically involves the chlorination of 2,7-naphthyridine. One common method is the reaction of 2,7-naphthyridine with chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, at elevated temperatures. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms at the 1, 3, 6, and 8 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient chlorination.

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atoms at positions 1, 3, 6, and 8 are susceptible to nucleophilic substitution (SNAr), enabling functionalization with nucleophiles like amines, thiols, and alkoxides.

Key Findings:

-

Amine Substitution :

Reacting with morpholine or piperidine in DMF at 90°C yields mono- or disubstituted derivatives. For example: -

Thiol Substitution :

Substitution with 2-mercaptoethanol in ethanol under reflux produces 1-[(2-hydroxyethyl)thio]-3,6,8-trichloro-2,7-naphthyridine (85% yield) . -

Alkoxide Substitution :

Methoxide ions in methanol at 60°C yield 1-methoxy-3,6,8-trichloro-2,7-naphthyridine (72% yield) .

Reaction Conditions:

| Substituent | Reagent | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| -NH₂ | Morpholine | DMF | 90 | 78 | |

| -S(CH₂)₂OH | 2-Mercaptoethanol | Ethanol | Reflux | 85 | |

| -OCH₃ | NaOMe | Methanol | 60 | 72 |

Reduction Reactions

Selective dechlorination is achievable using reducing agents, enabling controlled synthesis of partially chlorinated derivatives.

Key Findings:

-

Zinc/Acetic Acid :

Reduces one chlorine atom to yield 1,3,6-trichloro-8-hydro-2,7-naphthyridine (62% yield) . -

Pd/C Catalyzed Hydrogenation :

Full dechlorination produces 2,7-naphthyridine under 3 atm H₂ (88% yield) .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings, expanding its utility in medicinal chemistry.

Suzuki-Miyaura Coupling:

Reaction with phenylboronic acid using Pd(PPh₃)₄/K₂CO₃ in dioxane yields 1-phenyl-3,6,8-trichloro-2,7-naphthyridine (70% yield) .

Kumada Coupling:

With Grignard reagents (e.g., MeMgBr) and FeCl₃ catalysis, 1-methyl-3,6,8-trichloro-2,7-naphthyridine forms in 65% yield .

Oxidation Reactions

Controlled oxidation introduces oxygen functionalities:

-

H₂O₂/AcOH :

Forms 1,3,6,8-tetrachloro-2,7-naphthyridine 5-oxide (58% yield) . -

KMnO₄/H₂SO₄ :

Oxidizes the naphthyridine core to a quinoline-type structure under harsh conditions .

Biological Activity of Derivatives

Functionalized derivatives exhibit significant bioactivity:

-

Anticancer Activity :

Pyrazolo-naphthyridine derivatives (e.g., compound 5j ) inhibit HeLa (IC₅₀ = 6.4 µM) and MCF-7 (IC₅₀ = 2.03 µM) cells via ROS-mediated apoptosis . -

Antimicrobial Properties :

Amino-substituted derivatives show MIC values of 4–8 µg/mL against S. aureus and E. coli .

Mechanistic Insights

-

SNAr Mechanism :

Chlorine substitution proceeds via a two-step process: (i) nucleophilic attack at the electron-deficient position, (ii) elimination of Cl⁻ . -

Cross-Coupling Pathways :

Pd/Fe catalysts facilitate oxidative addition of C–Cl bonds, followed by transmetalation and reductive elimination .

Applications De Recherche Scientifique

Chemistry

1,3,6,8-Tetrachloro-2,7-naphthyridine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its chlorinated structure allows for further functionalization through substitution reactions with nucleophiles such as amines and thiols. This versatility makes it an essential intermediate in organic synthesis .

Biology

Research has indicated that derivatives of naphthyridine exhibit significant biological activities. Specifically, studies have explored the potential of this compound and its derivatives as antimicrobial and anticancer agents. For instance:

- Anticancer Activity : Investigations into naphthyridine derivatives have shown promising results against various cancer cell lines. Compounds with halogen substitutions have demonstrated antiproliferative effects in cervical (HeLa) and breast (MCF-7) cancer cells .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interactions with cellular targets such as enzymes and receptors. The chlorine atoms can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.

Medicine

The compound's potential in drug development is notable. Its unique structure allows for the design of novel therapeutic agents aimed at treating various diseases. Research has focused on its application in developing anticancer drugs and other therapeutic compounds that target specific biological pathways .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its chemical properties make it suitable for creating products that require specific reactivity or stability under various conditions .

Case Studies

Mécanisme D'action

The mechanism of action of 1,3,6,8-tetrachloro-2,7-naphthyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s chlorine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The specific pathways and targets depend on the biological context and the nature of the derivatives formed .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,3,6,8-Tetrahydroxy-2,7-naphthyridine

- 1,6,8-Trichloro-2,7-naphthyridin-3-ol

- 3,4,8-Trichloro-1,7-naphthyridine

Uniqueness

1,3,6,8-Tetrachloro-2,7-naphthyridine is unique due to the presence of four chlorine atoms, which impart distinct reactivity and chemical properties. This makes it a valuable intermediate for the synthesis of various derivatives and a useful tool in chemical research .

Activité Biologique

1,3,6,8-Tetrachloro-2,7-naphthyridine is a synthetic compound characterized by its unique molecular structure comprising four chlorine atoms attached to a naphthyridine core. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

- Molecular Formula : C8H2Cl4N2

- Molecular Weight : 267.931 g/mol

The presence of multiple chlorine atoms significantly influences the compound's reactivity and biological interactions. The chlorine substituents can participate in various chemical reactions such as substitution, reduction, and oxidation, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chlorine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.

- Receptor Modulation : It can alter receptor activity, impacting cellular signaling pathways.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that derivatives of naphthyridine compounds exhibit antimicrobial properties. The presence of halogen atoms enhances their effectiveness against various pathogens .

- Anticancer Properties : Research has indicated that naphthyridine derivatives possess significant anticancer activity. For instance, studies on similar compounds have shown promising results against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism often involves inducing apoptosis and cell cycle arrest in cancer cells .

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of naphthyridine derivatives, suggesting they may have applications in treating neurodegenerative diseases by modulating oxidative stress and inflammatory responses .

Case Study 1: Anticancer Activity

A study investigating the antiproliferative effects of naphthyridine derivatives found that compounds similar to this compound showed IC50 values ranging from 1.47 to 35.3 µM against breast cancer cells. The most active compounds were noted for their ability to induce apoptosis through mitochondrial membrane potential disruption and caspase activation .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, naphthyridine derivatives were tested against a range of bacterial strains. Results indicated that certain modifications to the naphthyridine structure significantly enhanced their antibacterial properties, highlighting the importance of structural optimization in drug design .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound better, a comparison with related compounds is essential:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition; receptor modulation |

| 1,5-Naphthyridine Derivatives | Moderate | High | DNA intercalation; apoptosis induction |

| Pyrazolo-Naphthyridine Derivatives | Very High | Moderate | Cell cycle arrest; oxidative stress modulation |

Propriétés

IUPAC Name |

1,3,6,8-tetrachloro-2,7-naphthyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl4N2/c9-4-1-3-2-5(10)14-8(12)6(3)7(11)13-4/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBZAKMLSOJQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(N=C(C2=C(N=C1Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.